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Introduction
2,3-Dichlorophenylboronic acid is a versatile building block in organic synthesis, valued for

its utility in forming carbon-carbon bonds through cross-coupling reactions. Its chemical formula

is C₆H₅BCl₂O₂ and it has a molecular weight of 190.82 g/mol . The presence of two chlorine

atoms on the phenyl ring influences the electronic properties and reactivity of the molecule,

making it a valuable reagent for introducing the 2,3-dichlorophenyl moiety into a wide range of

organic compounds. This structural motif is of particular interest in medicinal chemistry, as it is

found in a number of biologically active molecules, including potent enzyme inhibitors.

One of the most prominent applications of 2,3-dichlorophenylboronic acid is in the Suzuki-

Miyaura cross-coupling reaction. This palladium-catalyzed reaction has become a cornerstone

of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of

functional groups, and commercial availability of a diverse array of boronic acids and their

derivatives.
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A significant application of 2,3-dichlorophenylboronic acid is in the development of

therapeutic agents. Notably, it serves as a key building block in the synthesis of allosteric

inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a

critical regulator of cell signaling pathways and is implicated in various cancers and

developmental disorders. The 2,3-dichlorophenyl group has been identified as a crucial

component for potent and selective inhibition of this enzyme.

Signaling Pathway of SHP2 Inhibition
The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling pathway and how

its inhibition can block downstream signaling, which is crucial in cancer therapy.
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Diagram 1: Simplified SHP2 signaling pathway and point of inhibition.

Key Reactions and Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the 2,3-

dichlorophenyl group using 2,3-dichlorophenylboronic acid. Below is a detailed protocol for a

representative Suzuki-Miyaura reaction, based on the synthesis of a precursor to a SHP2

inhibitor.[1]

General Workflow for Suzuki-Miyaura Coupling
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Diagram 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
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Protocol: Suzuki-Miyaura Coupling of 2,3-
Dichlorophenylboronic Acid with an Aryl Bromide
This protocol describes the synthesis of 5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][3]

[4]triazin-4(3H)-one, a key intermediate in the synthesis of a potent SHP2 inhibitor.[1]

Materials:

5-bromo-3-methylpyrrolo[2,1-f][2][3][4]triazin-4(3H)-one

2,3-Dichlorophenylboronic acid

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Potassium phosphate (K₃PO₄)

1,4-Dioxane

Water

Argon or Nitrogen gas

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Magnetic stirrer and heating mantle

Thin Layer Chromatography (TLC) plates and developing chamber

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

To a round-bottom flask, add 5-bromo-3-methylpyrrolo[2,1-f][2][3][4]triazin-4(3H)-one (1.0

eq).

Add 2,3-dichlorophenylboronic acid (1.5 eq) and potassium phosphate (3.0 eq).
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Add 1,4-dioxane and water to the flask. The solvent ratio is typically between 4:1 and 10:1

(dioxane:water).

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.1 eq), to the reaction mixture under an inert

atmosphere.

Heat the reaction mixture to 90-100 °C with vigorous stirring.

Monitor the progress of the reaction by TLC or LC-MS until the starting material is

consumed.

Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl

acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data
The yield of Suzuki-Miyaura coupling reactions can vary depending on the specific substrates,

catalyst, ligand, base, and solvent system used. The following table provides illustrative

examples of yields obtained in Suzuki coupling reactions with various aryl halides. While these

examples do not specifically use 2,3-dichlorophenylboronic acid, they are representative of

the efficiency of this type of transformation.
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Entry
Aryl
Halide

Boroni
c Acid

Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

4-

Bromoa

nisole

Phenylb

oronic

acid

Pd(PPh

₃)₄ (3)
Na₂CO₃

Toluene

/EtOH/

H₂O

80 12 95

2

4-

Chlorot

oluene

Phenylb

oronic

acid

Pd(OAc

)₂ (2) /

SPhos

(4)

K₃PO₄ Toluene 100 18 98

3

1-

Bromo-

4-

nitroben

zene

Phenylb

oronic

acid

Pd(dppf

)Cl₂ (3)
K₂CO₃ DMF 90 6 92

4

2-

Bromop

yridine

Phenylb

oronic

acid

Pd₂(dba

)₃ (1.5) /

P(t-Bu)₃

(6)

CsF
Dioxan

e
100 16 85

This table is a compilation of representative data from various sources and is for illustrative

purposes.

Biological Activity Data
The 2,3-dichlorophenyl moiety has been shown to be critical for the high potency of certain

SHP2 inhibitors. The following table summarizes the inhibitory activity of a compound

synthesized using 2,3-dichlorophenylboronic acid.

Compound Target IC₅₀ (nM) Cell Line
Antiproliferativ
e Activity (GI₅₀,
nM)

IACS-15414 SHP2 4.3 KYSE-520 8
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Data for IACS-15414, a potent and orally bioavailable SHP2 inhibitor containing the 2,3-

dichlorophenyl group.[5]

Conclusion
2,3-Dichlorophenylboronic acid is a valuable and versatile building block in organic

synthesis, particularly for the construction of complex molecules with important biological

activities. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and

efficient method for introducing the 2,3-dichlorophenyl group. The protocols and data presented

here provide a foundation for researchers to utilize this important reagent in their synthetic

endeavors, particularly in the field of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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